3-Methyl-2-azaspiro[4.4]nonane
CAS No.: 914223-79-3
Cat. No.: VC3933009
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914223-79-3 |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | 3-methyl-2-azaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
| Standard InChI Key | NPBBRURTAYRIQO-UHFFFAOYSA-N |
| SMILES | CC1CC2(CCCC2)CN1 |
| Canonical SMILES | CC1CC2(CCCC2)CN1 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
3-Methyl-2-azaspiro[4.4]nonane features a spiro junction at the nitrogen atom, connecting two fused rings: a pyrrolidine-like azetidine ring and a cyclopentane moiety. The methyl group at the 3-position introduces steric and electronic modifications that influence reactivity and interaction with biological targets. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol .
Physicochemical Characteristics
While direct data for 3-methyl-2-azaspiro[4.4]nonane is limited, its structural analog, 2-azaspiro[4.4]nonane (C₈H₁₅N), provides a foundational comparison :
| Property | 2-Azaspiro[4.4]nonane | 3-Methyl-2-azaspiro[4.4]nonane (Inferred) |
|---|---|---|
| Density (g/cm³) | 0.95 | ~1.02 |
| Boiling Point (°C) | 182.5 | 195–210 |
| Flash Point (°C) | 56.8 | ~65 |
| Vapor Pressure (mmHg) | 0.807 at 25°C | <0.5 at 25°C |
The methyl substitution likely increases hydrophobicity and thermal stability, as evidenced by the higher inferred boiling point .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-methyl-2-azaspiro[4.4]nonane involves multi-step strategies to construct the spirocyclic core. A representative approach, adapted from spirocyclic analogs, includes:
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N-Alkylation and Cyclization:
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Starting with 3-((benzylamino)methyl)oxetane-3-ol, chloroacetyl chloride is introduced under basic conditions (e.g., triethylamine) to form an intermediate .
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Intramolecular cyclization via dehydrohalogenation yields the spiro framework .
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Catalytic hydrogenation removes protecting groups (e.g., benzyl), finalizing the structure .
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Reductive Amination:
Optimization Challenges
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Steric Hindrance: The methyl group complicates cyclization steps, necessitating elevated temperatures or high-pressure conditions .
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Yield Improvements: Patent WO2024188906A1 reports yields of 60–75% for analogous spiro compounds using lithium aluminum hydride reduction .
Comparative Analysis with Related Azaspiro Compounds
Structural Analogues
Pharmacokinetic Advantages
The 3-methyl group enhances metabolic stability, increasing plasma half-life from 1.2 hours (parent compound) to 3.8 hours in preclinical models .
Industrial and Research Applications
Drug Discovery
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Lead Optimization: The spirocyclic framework improves target selectivity and reduces off-site toxicity in CNS drug candidates .
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Prodrug Design: Ester derivatives enhance solubility for intravenous administration .
Material Science
Spirocyclic amines serve as ligands in asymmetric catalysis, enabling enantioselective synthesis of chiral pharmaceuticals .
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